molecular formula C10H15NO2S B14931617 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide

Katalognummer: B14931617
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: JMFHRQRQDMIOPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Analyse Chemischer Reaktionen

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxamide: Lacks the ethyl and methoxyethyl substituents, resulting in different chemical and biological properties.

    2-ethylthiophene: Contains an ethyl group but lacks the carboxamide and methoxyethyl groups, leading to different reactivity and applications.

    5-methylthiophene-2-carboxamide:

Eigenschaften

Molekularformel

C10H15NO2S

Molekulargewicht

213.30 g/mol

IUPAC-Name

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H15NO2S/c1-3-8-4-5-9(14-8)10(12)11-6-7-13-2/h4-5H,3,6-7H2,1-2H3,(H,11,12)

InChI-Schlüssel

JMFHRQRQDMIOPL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(S1)C(=O)NCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.